
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of piperazine rings and chloroethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The piperazine rings may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis(2-chloroethyl) ether
- 1,2-Bis(2-chloroethyl)ethane
Uniqueness
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is unique due to the presence of piperazine rings, which impart distinct chemical and biological properties. Unlike other similar compounds, it has a higher potential for forming stable complexes with biological molecules, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
60013-26-5 |
|---|---|
Molekularformel |
C14H32Cl6N4 |
Molekulargewicht |
469.1 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-[2-[4-(2-chloroethyl)piperazin-1-yl]ethyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C14H28Cl2N4.4ClH/c15-1-3-17-5-9-19(10-6-17)13-14-20-11-7-18(4-2-16)8-12-20;;;;/h1-14H2;4*1H |
InChI-Schlüssel |
BFXUEEWMFGNOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN2CCN(CC2)CCCl)CCCl.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



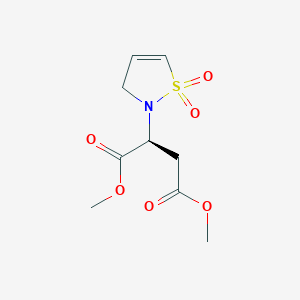
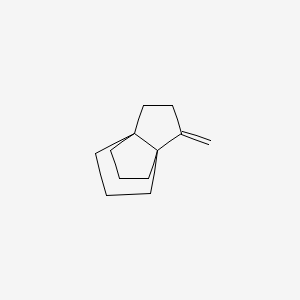
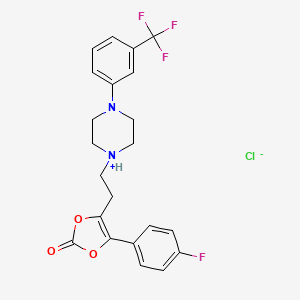
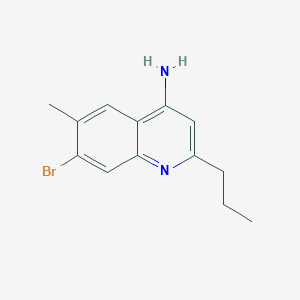
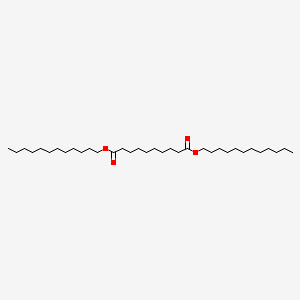
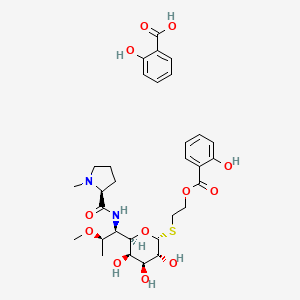
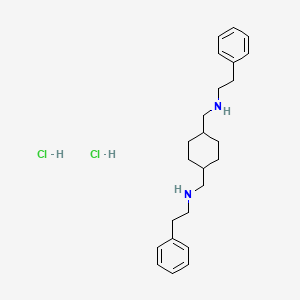
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
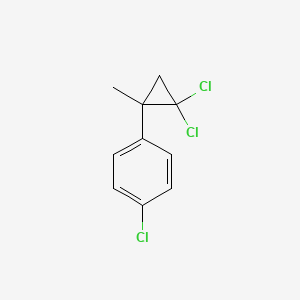

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
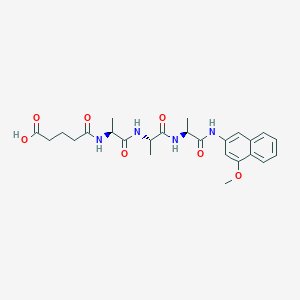
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
